Product packaging for 2-(2,3-Difluorophenyl)-oxirane(Cat. No.:)

2-(2,3-Difluorophenyl)-oxirane

Cat. No.: B13612506
M. Wt: 156.13 g/mol
InChI Key: GRAXVKDNMBJFDL-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-oxirane is a fluorinated epoxide building block of significant interest in medicinal chemistry and drug discovery. Its value lies in the strategic combination of a reactive oxirane ring with a 2,3-difluorophenyl moiety, which allows researchers to synthesize and explore complex molecules with potentially enhanced biological activity and metabolic stability . The electron-withdrawing nature of the fluorine atoms on the phenyl ring can fine-tune the molecule's electronic properties, influencing its reactivity and the characteristics of final compounds . Recent breakthroughs in synthetic chemistry have highlighted the immense potential of difluorinated epoxides as precursors to high-value scaffolds. A groundbreaking 2025 study demonstrated that such epoxides can be transformed via a copper-catalyzed difluorocarbene insertion reaction to generate α,α-difluorooxetanes . This class of four-membered heterocycles has been notoriously difficult to synthesize but is highly coveted in pharmaceutical research. These fluorinated oxetane isosteres are pursued to improve the metabolic stability and optimize the lipophilicity of drug candidates, potentially leading to more effective therapeutic agents . By providing a versatile and reactive starting material, this compound enables researchers to access these novel chemical spaces and investigate new pathways for developing treatments for a range of diseases .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O B13612506 2-(2,3-Difluorophenyl)-oxirane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

IUPAC Name

2-(2,3-difluorophenyl)oxirane

InChI

InChI=1S/C8H6F2O/c9-6-3-1-2-5(8(6)10)7-4-11-7/h1-3,7H,4H2

InChI Key

GRAXVKDNMBJFDL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 2,3 Difluorophenyl Oxirane

Ring-Opening Reactions of Oxiranes: General Principles

Oxiranes are three-membered cyclic ethers characterized by significant ring strain, a combination of angle and torsional strain. This high degree of strain is the primary driving force for their reactivity, as ring-opening reactions relieve this instability. chemistrysteps.com Consequently, epoxides are susceptible to attack by a wide range of nucleophiles, even though alkoxides are typically poor leaving groups. libretexts.orgucalgary.ca

Ring-opening reactions can be broadly categorized into two main types: those initiated by nucleophilic attack under neutral or basic conditions, and those activated by an electrophile, such as a proton or a Lewis acid, prior to nucleophilic attack. libretexts.org These different conditions lead to distinct mechanistic pathways, primarily S_N2 (bimolecular nucleophilic substitution) or a mechanism with significant S_N1 (unimolecular nucleophilic substitution) character, which in turn dictates the regioselectivity and stereoselectivity of the reaction. libretexts.orgbyjus.com

Nucleophilic Ring-Opening of 2-(2,3-Difluorophenyl)-oxirane

Under neutral or basic conditions, the ring-opening of an epoxide proceeds via a classic S_N2 mechanism. libretexts.orgucalgary.ca This reaction requires a potent nucleophile, as the epoxide oxygen is not a good leaving group until it is protonated. libretexts.orgmasterorganicchemistry.com For this compound, a strong nucleophile directly attacks one of the two electrophilic carbon atoms of the oxirane ring.

The reaction involves the backside attack of the nucleophile, leading to the simultaneous opening of the C-O bond and the formation of a transient alkoxide intermediate. libretexts.org A subsequent protonation step, typically during an aqueous workup, yields the final alcohol product. chemistrysteps.com A wide variety of strong nucleophiles, such as Grignard reagents, organolithium compounds, alkoxides, and amines, can be employed for this transformation. libretexts.orglibretexts.orgmasterorganicchemistry.com

Regioselectivity in the nucleophilic ring-opening of unsymmetrical epoxides is a critical consideration. Under basic or neutral conditions, the reaction is primarily governed by steric hindrance. bohrium.comyoutube.com The nucleophile preferentially attacks the less sterically encumbered carbon atom. libretexts.orgucalgary.cayoutube.com

In the case of this compound, there are two potential sites for nucleophilic attack: the benzylic carbon (Cα, attached to the difluorophenyl ring) and the terminal carbon (Cβ). The Cα position is significantly more sterically hindered than the Cβ position. Therefore, strong nucleophiles will predominantly attack the terminal Cβ carbon. This regioselectivity is a hallmark of the S_N2 mechanism, where the transition state is sensitive to steric crowding. ucalgary.camagtech.com.cn

The electron-withdrawing nature of the 2,3-difluorophenyl group can also exert an electronic influence. While typically steric factors dominate in S_N2 reactions, strong electron-withdrawing groups can increase the electrophilicity of the adjacent benzylic carbon. However, this effect is generally not sufficient to overcome the steric preference for attack at the less substituted carbon under purely nucleophilic (non-acidic) conditions. magtech.com.cnnih.gov

Table 1: General Regioselectivity of Nucleophilic Epoxide Ring-Opening

Reaction Condition Primary Factor Site of Attack on Unsymmetrical Epoxide Mechanism
Basic / Neutral (Strong Nucleophile) Steric Hindrance Less substituted carbon S_N2
Acidic (Weak Nucleophile) Electronic Stabilization More substituted carbon S_N1-like

The nucleophilic ring-opening of epoxides is a stereospecific reaction. Because the process follows an S_N2 pathway, the nucleophile must attack the electrophilic carbon from the side opposite to the C-O bond (backside attack). libretexts.orgucalgary.ca This leads to a predictable inversion of the stereochemical configuration at the center of attack, a phenomenon known as Walden inversion. wikipedia.orgyoutube.com

If this compound is chiral (e.g., in an (R) or (S) configuration), nucleophilic attack at either the Cα or Cβ carbon will result in the inversion of that specific stereocenter. ucalgary.careddit.com For instance, if a nucleophile attacks the terminal Cβ carbon of (R)-2-(2,3-Difluorophenyl)-oxirane, the resulting product will have an (S) configuration at that carbon. This high degree of stereochemical control is a synthetically valuable feature of epoxide chemistry. wikipedia.org

The rate and success of the nucleophilic ring-opening reaction are highly dependent on the nature of the nucleophile. Strong, negatively charged nucleophiles (e.g., Grignard reagents, alkoxides, LiAlH₄) are required to open the epoxide ring efficiently without acid catalysis. ucalgary.camasterorganicchemistry.com Weaker, neutral nucleophiles like water or alcohols are generally unreactive towards epoxides under basic or neutral conditions and require electrophilic activation. masterorganicchemistry.com

The choice of solvent can also influence the reaction. Polar aprotic solvents, such as THF or DMSO, are often used as they can solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity. Protic solvents, like alcohols, can participate in the reaction or decrease the nucleophile's strength through hydrogen bonding. researchgate.net In some cases, fluorinated alcohols have been shown to promote epoxide ring-opening by enhancing the electrophilicity of the epoxide through hydrogen bonding, even with weaker nucleophiles. arkat-usa.org

Electrophilic Activation and Ring-Opening of this compound

In the presence of an acid (either a Brønsted or Lewis acid), the reactivity of the epoxide ring is significantly enhanced. jove.com The acid activates the epoxide by protonating or coordinating to the oxygen atom. jove.comkhanacademy.org This creates a better leaving group (a hydroxyl group or a Lewis acid-oxygen complex) and increases the electrophilicity of the ring carbons, allowing even weak nucleophiles to initiate the ring-opening. byjus.comjove.com

The mechanism of acid-catalyzed ring-opening is more complex than the base-catalyzed pathway and is best described as a hybrid of S_N1 and S_N2 characteristics. libretexts.orgbyjus.com After activation of the oxygen, the C-O bonds begin to weaken and stretch, inducing a partial positive charge on the carbon atoms. libretexts.org The nucleophile then attacks one of the carbons, leading to the ring-opened product.

Lewis acids are particularly effective catalysts for epoxide ring-opening. nih.gov They coordinate to the lone pairs of the epoxide oxygen, polarizing the C-O bonds and making the ring carbons more susceptible to nucleophilic attack. nih.govnih.gov

In the case of this compound, the coordination of a Lewis acid will lead to the development of a partial positive charge on the ring carbons. This positive charge is better stabilized at the benzylic Cα position due to resonance with the phenyl ring. magtech.com.cnstackexchange.com Consequently, under Lewis acid catalysis, the regioselectivity often inverts compared to basic conditions. The nucleophile preferentially attacks the more substituted benzylic carbon. magtech.com.cnnih.gov This outcome is attributed to the significant S_N1-like character of the transition state, where electronic factors favoring the formation of a more stable carbocation-like intermediate outweigh steric considerations. stackexchange.comrsc.org

The strength of the Lewis acid can influence the reaction rate and selectivity. Stronger Lewis acids lead to greater polarization and a more S_N1-like transition state, further favoring attack at the benzylic position. nih.gov

Table 2: Predicted Regioselectivity for Ring-Opening of this compound

Reagent/Condition Predominant Site of Attack Controlling Factor
Strong Nucleophile (e.g., CH₃O⁻) Terminal Carbon (Cβ) Steric Hindrance
Weak Nucleophile / Lewis Acid (e.g., CH₃OH / BF₃·OEt₂) Benzylic Carbon (Cα) Electronic Stabilization

Brønsted Acid Catalyzed Transformations

The reactivity of epoxides, including this compound, is significantly enhanced in the presence of Brønsted acids. du.edumdpi.comdicp.ac.cnnih.gov The reaction is initiated by the protonation of the epoxide oxygen atom, which substantially increases the electrophilicity of the ring carbons and transforms the hydroxyl group into a better leaving group. masterorganicchemistry.comkhanacademy.org This activation facilitates the ring-opening of the strained three-membered ring by a nucleophile. researchgate.netwikipedia.org

The regioselectivity of the nucleophilic attack on the unsymmetrical this compound depends on the reaction conditions and the nature of the nucleophile. The process can proceed through a mechanism with characteristics of both SN1 and SN2 reactions. pressbooks.publibretexts.orgyoutube.com

SN2-like Pathway : Under conditions where the nucleophile is strong and the carbocation is not highly stabilized, the nucleophile attacks the less sterically hindered carbon atom (the terminal C-3 carbon). This backside attack results in an inversion of stereochemistry at that center.

SN1-like Pathway : When the reaction can support the formation of a more stable carbocation-like transition state, the nucleophile preferentially attacks the more substituted carbon atom (the benzylic C-2 carbon). pressbooks.pub This pathway is favored due to the ability of the aryl group to stabilize the developing positive charge.

In the case of this compound, the nucleophilic attack will predominantly occur at the benzylic carbon due to the stabilization afforded by the phenyl ring, despite the electron-withdrawing nature of the fluorine substituents. The reaction with various nucleophiles under acidic conditions leads to a range of functionalized products, typically trans-1,2-disubstituted compounds. libretexts.org

Table 1: Predicted Products of Brønsted Acid-Catalyzed Ring-Opening of this compound

Nucleophile (Nu-H)Product Name
Water (H₂O)1-(2,3-Difluorophenyl)ethane-1,2-diol
Methanol (CH₃OH)1-(2,3-Difluorophenyl)-2-methoxyethanol
Hydrochloric Acid (HCl)2-Chloro-1-(2,3-difluorophenyl)ethanol
Acetic Acid (CH₃COOH)2-Acetoxy-1-(2,3-difluorophenyl)ethanol

Carbocation Formation and Stability in Aryl-Substituted Systems

Carbocations are key reactive intermediates in many organic reactions. uomustansiriyah.edu.iqspcmc.ac.in Their stability is governed by several factors, including hyperconjugation, inductive effects, and resonance. masterorganicchemistry.comfiveable.mebyjus.comkhanacademy.org The general order of stability for simple alkyl carbocations is tertiary > secondary > primary > methyl. libretexts.orglibretexts.org

In aryl-substituted systems, the formation of a benzylic carbocation is particularly significant. The stability of a benzylic carbocation is greatly enhanced by resonance, as the positive charge can be delocalized into the adjacent aromatic ring. libretexts.orglibretexts.orgchemistrysteps.com

The acid-catalyzed ring-opening of aryl-substituted epoxides proceeds through a transition state that has significant carbocationic character at the benzylic position. khanacademy.orgpressbooks.pub The stability of this transient species dictates the reaction's regioselectivity. The substituents on the aromatic ring play a crucial role in modulating this stability.

Electron-donating groups (e.g., methoxy, alkyl) increase the stability of the benzylic carbocation through resonance and inductive effects, thereby accelerating the rate of ring-opening.

Electron-withdrawing groups (e.g., nitro, cyano, halogens) destabilize the carbocation through an inductive effect, which can decrease the reaction rate. libretexts.org

For this compound, the two fluorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect (-I effect), which would be expected to destabilize the adjacent benzylic carbocation. However, fluorine can also participate in resonance donation (+R effect) through its lone pairs, although this effect is generally weaker than its inductive pull. The net effect is a destabilization of the carbocation compared to an unsubstituted phenyl group, but the resonance stabilization from the phenyl ring itself still makes the benzylic position the preferred site of nucleophilic attack. ru.nl

Table 2: Relative Stability of Substituted Benzylic Carbocations

Substituent on Phenyl RingElectronic EffectPredicted Relative Stability
4-MethoxyStrong +R, Weak -IHighest
4-MethylWeak +I, HyperconjugationHigh
Hydrogen (unsubstituted)None (Reference)Moderate
2,3-Difluoro Strong -I, Weak +R Low
4-NitroStrong -I, Strong -RLowest

Rearrangement Reactions of this compound

Acid-Catalyzed Rearrangements

In the absence of a strong external nucleophile, acid-catalyzed activation of this compound can lead to intramolecular rearrangement reactions. researchgate.netrsc.org The most common of these is the Meinwald rearrangement, which converts an epoxide to a carbonyl compound (an aldehyde or a ketone). researchgate.net

This reaction proceeds via the formation of the protonated epoxide, followed by the cleavage of a C-O bond to form a carbocation intermediate (or a species with significant carbocation character). A subsequent 1,2-hydride or 1,2-alkyl/aryl shift then occurs to yield the more stable carbonyl product.

For this compound, the rearrangement would involve the formation of a carbocation at the benzylic position, followed by a 1,2-hydride shift from the adjacent carbon. The resulting product would be 2-(2,3-difluorophenyl)acetaldehyde (B1613142).

Mechanism Outline:

Protonation of the oxirane oxygen by an acid catalyst.

Heterolytic cleavage of the C2-O bond to form a secondary benzylic carbocation.

Migration of a hydride ion from C3 to the C2 carbocation center.

Deprotonation of the resulting protonated aldehyde to yield 2-(2,3-difluorophenyl)acetaldehyde and regenerate the acid catalyst.

Thermal and Photochemical Rearrangements

While acid-catalyzed rearrangements are common, epoxides can also undergo transformations under thermal or photochemical conditions. These reactions often proceed through different mechanisms, potentially involving radical or carbene intermediates.

Thermal Rearrangements : At high temperatures, aryl-substituted epoxides can rearrange to form carbonyl compounds, similar to the acid-catalyzed pathway, though often requiring more forcing conditions. The reaction may proceed through a diradical intermediate formed by homolytic cleavage of a C-O bond.

Photochemical Rearrangements : Irradiation with UV light can promote the homolytic cleavage of either the C-C or C-O bonds of the oxirane ring. This can lead to the formation of carbonyl ylides or carbenes, which can then undergo further reactions, including rearrangements to form aldehydes or ketones, or cycloadditions with other molecules.

Specific studies on the thermal and photochemical rearrangements of this compound are not widely documented. However, based on the general reactivity of aryl epoxides, it is plausible that such conditions could induce its isomerization to 2-(2,3-difluorophenyl)acetaldehyde or other isomeric products.

Cycloaddition Reactions Involving this compound

The strained three-membered ring of this compound makes it a suitable substrate for certain cycloaddition reactions. libretexts.org A prominent example is the reaction with carbon dioxide (CO₂) to form five-membered cyclic carbonates. mdpi.comresearchgate.netencyclopedia.pub This reaction is of significant interest as it represents a method for chemical fixation of CO₂. rsc.orgmdpi.com

The [3+2] cycloaddition of epoxides with CO₂ is typically catalyzed by Lewis acids, Lewis bases, or a combination of both. The mechanism generally involves:

Activation of the epoxide by a Lewis acid or nucleophilic attack on a carbon atom by a catalyst.

Ring-opening to generate an alkoxy intermediate.

Nucleophilic attack by the alkoxy intermediate on the electrophilic carbon of CO₂.

Intramolecular ring-closing to form the cyclic carbonate product and regenerate the catalyst.

This compound can react with CO₂ under appropriate catalytic conditions to yield 4-(2,3-difluorophenyl)-1,3-dioxolan-2-one.

Epoxides can also participate in other cycloaddition reactions, such as 1,3-dipolar cycloadditions with species like nitrones or azides, to form five-membered heterocyclic rings. researchgate.netsemanticscholar.org These reactions expand the synthetic utility of the oxirane ring system.

Influence of the 2,3-Difluorophenyl Moiety on Reactivity

The 2,3-difluorophenyl substituent exerts a profound influence on the reactivity of the oxirane ring through a combination of electronic and steric effects. berkeley.educmu.eduacs.org

Electronic Effects: The primary electronic influence of the two fluorine atoms is their strong inductive electron-withdrawing effect (-I). researchgate.net This effect decreases the electron density in the phenyl ring and, to a lesser extent, at the benzylic carbon of the oxirane. This has several consequences:

Destabilization of Carbocation : The -I effect destabilizes the benzylic carbocation formed during acid-catalyzed ring-opening and rearrangement reactions, making these reactions potentially slower compared to those with electron-donating or unsubstituted phenyl groups. mdpi.com

Activation of the Aryl Ring : The electron-withdrawing nature of the fluorine atoms deactivates the phenyl ring towards electrophilic aromatic substitution but may make it more susceptible to nucleophilic aromatic substitution under certain conditions.

Steric Effects: The presence of a fluorine atom at the ortho position (C2) introduces a steric hindrance around the benzylic carbon of the oxirane ring. This steric bulk can influence the approach of nucleophiles and catalysts, potentially affecting reaction rates and selectivity. While fluorine is relatively small compared to other halogens, its presence can still disfavor reaction pathways that require the formation of bulky transition states.

Electronic Effects (Inductive and Resonance) on Ring Strain and Electrophilicity

The electronic nature of the 2,3-difluorophenyl substituent plays a critical role in the reactivity of the adjacent oxirane ring. This influence is primarily exerted through a combination of inductive and resonance effects, which alter the electron density distribution across the molecule, thereby affecting the ring's stability and the electrophilicity of its carbon atoms.

Inductive and Resonance Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring results in a powerful electron-withdrawing inductive effect (-I). The two fluorine atoms at the ortho and meta positions pull electron density away from the aromatic ring. This effect is transmitted to the benzylic carbon of the oxirane ring, making it more electron-deficient. While halogens can also exert a weak, opposing electron-donating resonance effect (+R) through their lone pairs, the inductive effect is overwhelmingly dominant for fluorine. The net result is a significant polarization of the molecule, drawing electron density away from the epoxide.

The table below summarizes the key electronic effects and their consequences on the reactivity of this compound.

Electronic EffectDescriptionConsequence on Reactivity
Inductive Effect (-I) Strong electron withdrawal by the two highly electronegative fluorine atoms.Increases the partial positive charge on the oxirane carbons, especially the benzylic carbon.
Resonance Effect (+R) Weak electron donation from fluorine lone pairs into the aromatic ring.Largely overshadowed by the dominant inductive effect.
Net Electronic Influence Predominantly electron-withdrawing.Enhances the overall electrophilicity of the oxirane ring, making it more susceptible to nucleophilic attack.

Steric Effects on Reaction Pathways and Transition States

While electronic effects activate the oxirane ring for nucleophilic attack, steric effects, imposed by the physical bulk of the 2,3-difluorophenyl group, are crucial in determining the regioselectivity of the reaction.

Influence on Reaction Pathways: The ring-opening of unsymmetrical epoxides can proceed via attack at either of the two carbon atoms. The mechanism is typically SN2-like, involving a backside attack by the nucleophile. chemistrysteps.combeilstein-journals.org The 2,3-difluorophenyl group is sterically bulky, creating significant spatial hindrance around the adjacent benzylic carbon (Cα). Consequently, the approach of a nucleophile to this position is impeded. In contrast, the terminal carbon (Cβ) of the oxirane is only substituted with two hydrogen atoms, presenting a much more accessible site for attack. Therefore, under neutral or basic conditions where the reaction is governed by steric factors, nucleophilic attack is highly favored at the less hindered Cβ position. This phenomenon, where a substituent at the ortho position hinders the reactivity of an adjacent functional group, is a well-documented principle in organic chemistry, often referred to as the "ortho effect". wikipedia.orgyoutube.com

Impact on Transition States: The SN2 reaction proceeds through a five-coordinate transition state. The energy of this transition state dictates the reaction rate. For a nucleophile attacking the benzylic carbon of this compound, the transition state would be highly destabilized by steric repulsion between the incoming nucleophile, the bulky difluorophenyl ring, and the atoms of the oxirane itself. This leads to a high activation energy for this pathway. Conversely, the transition state for attack at the terminal carbon is significantly lower in energy due to the absence of such severe steric clashes, making this the kinetically favored pathway.

Kinetic and Thermodynamic Studies of this compound Transformations

While specific, published experimental kinetic and thermodynamic data for the transformations of this compound are not widely available, its reactivity can be understood from the fundamental principles governing epoxide chemistry and the known influence of its substituents.

Kinetic Considerations: The rate of ring-opening reactions is governed by several factors, including the nucleophilicity of the attacking species, the stability of the transition state, and the inherent reactivity of the epoxide.

Driving Force: The primary kinetic driver for the reaction is the release of the substantial ring strain energy inherent in the three-membered ring. nih.gov

Electronic Activation: As discussed, the electron-withdrawing difluorophenyl group enhances the electrophilicity of the ring carbons, which is expected to increase the intrinsic rate of reaction with nucleophiles compared to an unsubstituted phenyloxirane.

Steric Hindrance: The steric bulk of the ortho-substituted phenyl ring will kinetically favor the attack at the terminal carbon (Cβ) over the benzylic carbon (Cα), leading to high regioselectivity. The rate of attack at Cα is expected to be significantly slower.

Thermodynamic Considerations: The ring-opening of epoxides is typically a thermodynamically favorable process.

Enthalpy (ΔH): The reaction is highly exothermic due to the release of approximately 27 kcal/mol of ring strain. nih.gov The breaking of a strained C-O bond and the formation of two new, more stable sigma bonds results in a significant negative enthalpy change.

Entropy (ΔS): In reactions where a nucleophile adds to the epoxide, two molecules combine to form one, resulting in a decrease in entropy (negative ΔS).

The following table provides a qualitative summary of the predicted kinetic and thermodynamic parameters for the nucleophilic ring-opening of this compound.

ParameterPredicted Value/TrendRationale
Activation Energy (Ea) Lower for attack at Cβ; Higher for attack at Cα.Steric hindrance raises the transition state energy for attack at the benzylic carbon (Cα).
Reaction Rate (k) k(Cβ attack) >> k(Cα attack)The reaction pathway is kinetically controlled, favoring the path with the lower activation energy.
Enthalpy Change (ΔH) Highly Negative (Exothermic)Driven by the release of significant ring strain energy upon ring opening. nih.gov
Gibbs Free Energy (ΔG) Negative (Spontaneous)The large, favorable enthalpy change outweighs the unfavorable entropy change.

Applications of 2 2,3 Difluorophenyl Oxirane As a Synthetic Building Block

Stereoselective Introduction of Functional Groups into Complex Molecular Frameworks

The primary utility of chiral epoxides like 2-(2,3-Difluorophenyl)-oxirane lies in their capacity for stereospecific ring-opening reactions. The reaction with a nucleophile typically proceeds via an SN2 mechanism, which involves the backside attack of the nucleophile on one of the epoxide's carbon atoms. This mechanism results in a predictable inversion of stereochemistry at the center of attack. researchgate.netbeilstein-journals.org

This controlled introduction of a functional group with a specific spatial orientation is crucial in the synthesis of complex, biologically active molecules where stereochemistry dictates efficacy. The regioselectivity of the ring-opening (i.e., which carbon is attacked) can be influenced by the steric and electronic nature of the epoxide and the nucleophile, as well as the reaction conditions (acidic or basic). researchgate.net For terminal epoxides such as this compound, nucleophilic attack generally occurs at the less substituted carbon atom under neutral or basic conditions, leading to the formation of a secondary alcohol.

Precursor for Chiral Auxiliaries and Ligands in Asymmetric Catalysis

While the ring-opening of this compound provides chiral molecules that could theoretically be elaborated into chiral auxiliaries or ligands, this specific application is not widely documented in publicly available scientific literature. The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, and building blocks derived from functionalized epoxides remain an area of interest.

Building Block for Complex Polyfunctional Molecules and Scaffolds

The high reactivity of the oxirane ring allows it to serve as a linchpin in the assembly of more complex molecular architectures. researchgate.net Its ability to introduce two vicinal functional groups (a hydroxyl group and the nucleophile's functional group) in a single, stereocontrolled step makes it an efficient building block.

Heterocyclic compounds are foundational to medicinal chemistry. amazonaws.com this compound is a precursor for various heterocyclic structures. The oxirane itself is an oxygen-containing heterocycle, and its transformation into other ring systems is a common synthetic strategy. For instance, reaction with a nucleophile containing a second reactive site can initiate an intramolecular cyclization to form larger rings. A reaction with sodium azide, for example, yields an azido alcohol, which can be subsequently cyclized to form nitrogen-containing heterocycles like triazoles or, after reduction of the azide, aziridines or other larger aza-heterocycles.

The most direct applications of this compound involve its conversion into key chiral synthons like diols, amino alcohols, and amines. These functional groups are prevalent in a vast array of biologically active molecules.

Chiral Diols : The acid- or base-catalyzed hydrolysis of the epoxide ring opens it to form the corresponding vicinal diol, 1-(2,3-difluorophenyl)ethane-1,2-diol. This transformation is fundamental in kinetic resolution processes where a chiral catalyst selectively hydrolyzes one enantiomer of a racemic epoxide, leaving the other enantiomer in high purity. google.com

Chiral Amino Alcohols and Amines : The ring-opening with an amine or an amine equivalent is a direct route to chiral amino alcohols. A common industrial strategy involves using ammonia or a protected amine as the nucleophile. Alternatively, sodium azide can be used to open the ring, followed by the reduction of the resulting azide to a primary amine. This two-step sequence is often high-yielding and avoids issues with over-alkylation that can occur when using ammonia directly. These chiral amino alcohols are valuable intermediates themselves or can be further processed to yield chiral amines.

The table below summarizes these key transformations.

Starting MaterialReagent(s)Product ClassExample ProductReaction Type
(R)-2-(2,3-Difluorophenyl)-oxirane1. NaN₃ 2. H₂/Pd-CChiral Amino Alcohol(R)-2-amino-1-(2,3-difluorophenyl)ethanolAzidolysis & Reduction
(S)-2-(2,3-Difluorophenyl)-oxiraneH₃O⁺Chiral Diol(S)-1-(2,3-difluorophenyl)ethane-1,2-diolHydrolysis
(R)-2-(2,3-Difluorophenyl)-oxiraneNH₃Chiral Amino Alcohol(R)-2-amino-1-(2,3-difluorophenyl)ethanolAminolysis

Chiral difluorophenyl-substituted epoxides are critical intermediates in the synthesis of modern pharmaceuticals. A notable example is the analogous compound, (S)-2-(3,4-difluorophenyl)oxirane, which serves as a key building block for the antiplatelet drug Ticagrelor. google.comvulcanchem.com In that synthesis, the epoxide is converted into (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.

By direct analogy, this compound is a logical and valuable precursor for advanced intermediates such as (1R,2S)-1-amino-2-(2,3-difluorophenyl)cyclopropanamine or chiral 2-amino-1-(2,3-difluorophenyl)ethanol derivatives. These types of fluorinated chiral amines and amino alcohols are highly sought-after scaffolds in drug discovery due to the favorable metabolic stability and binding properties often imparted by the fluorine atoms.

Integration into Multi-Component Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. nih.govresearchgate.net Epoxides are suitable substrates for MCRs because the initial ring-opening can generate a reactive intermediate that is immediately trapped by other components in the reaction mixture. mdpi.com

For example, this compound could potentially be used in a three-component reaction with an amine and a carbonyl compound, such as ethyl glyoxalate. In a process catalyzed by a Lewis acid, the amine could open the epoxide ring to form a chiral amino alcohol. The secondary amine of this intermediate could then react with the aldehyde, leading to the formation of complex heterocyclic structures like substituted oxazolidines in a single, stereocontrolled cascade. mdpi.com While specific examples featuring this compound are not prevalent in the literature, its reactivity profile makes it a prime candidate for the development of novel MCRs and cascade sequences.

Computational and Theoretical Chemistry Studies of 2 2,3 Difluorophenyl Oxirane

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic nature of 2-(2,3-Difluorophenyl)-oxirane. These studies provide insights into how the distribution of electrons influences the molecule's stability, reactivity, and intermolecular interactions. By solving approximations of the Schrödinger equation, these methods map out the electron density and related electronic properties. fortunejournals.com

The electron density distribution describes the probability of finding an electron at any given point around the molecule. For this compound, the presence of two electronegative fluorine atoms on the phenyl ring significantly influences this distribution, drawing electron density away from the aromatic ring and affecting the adjacent oxirane moiety.

A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the surface of the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net In an MEP analysis of this compound, distinct regions of positive and negative potential would be observed:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. For this molecule, the highest negative potential is expected around the oxygen atom of the oxirane ring due to its lone pairs of electrons. The fluorine atoms would also exhibit negative potential. ajchem-a.com

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atoms of the phenyl ring and, notably, the carbon atoms of the strained oxirane ring are expected to show positive potential, marking them as sites for nucleophilic ring-opening. mdpi.com

The MEP analysis helps in understanding the local reactivity of the molecule, guiding the prediction of how it will interact with other reagents. mdpi.com

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the phenyl ring to the oxirane ring.

Theoretical calculations can map the potential energy surface as a function of this torsional angle. This process identifies the lowest energy conformations, known as energy minima. The analysis would reveal the most populated conformation(s) at a given temperature and the energy barriers to rotation between different conformers. The introduction of two adjacent fluorine atoms on the phenyl ring can create steric hindrance that influences the preferred orientation of the ring relative to the oxirane group, favoring specific conformers that minimize these repulsive interactions. mdpi.com

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for investigating complex reaction pathways, including the characteristic ring-opening reactions of epoxides. cjps.orgrsc.org

The ring-opening of an epoxide is a key transformation that proceeds through a high-energy species known as the transition state. arxiv.org DFT calculations are employed to locate and characterize the geometry and energy of these transition states for the reactions of this compound.

In a typical acid-catalyzed ring-opening, the oxygen atom is first protonated or coordinates to a Lewis acid. sci-hub.se A nucleophile then attacks one of the oxirane carbon atoms. The transition state for this step involves the partial breaking of a carbon-oxygen bond in the ring and the partial formation of a new bond with the incoming nucleophile. pleiades.online DFT calculations can precisely model these structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rsc.org

Table 1: Hypothetical DFT-Calculated Parameters for the Transition State of Acid-Catalyzed Methanolysis of this compound

ParameterC2 Attack (Path A)C3 Attack (Path B)
Imaginary Frequency (cm⁻¹) -350-385
C-O Bond Length (Å) 1.651.70
C-Nucleophile Bond Length (Å) 2.102.05
Relative Energy (kcal/mol) 15.218.5

Note: This table contains hypothetical data for illustrative purposes.

By mapping the lowest energy path from reactants to products, DFT can generate a reaction energy profile. This profile plots the potential energy of the system as the reaction progresses, with the transition state representing the peak energy. The height of this peak relative to the reactants is the activation barrier (activation energy), a critical factor that determines the reaction rate. nih.gov

For this compound, DFT calculations can be used to compute the activation barriers for various transformations, such as ring-opening with different nucleophiles or under acidic versus basic conditions. A lower activation barrier implies a faster reaction. These profiles provide a quantitative understanding of the reaction's feasibility and kinetics. researchgate.net

Epoxide ring-opening reactions can often yield different constitutional isomers (regioisomers) or stereoisomers. DFT is a powerful tool for predicting the outcome of such reactions.

Regioselectivity: This refers to which of the two oxirane carbons is attacked by the nucleophile. For an unsymmetrical epoxide like this compound, the nucleophile can attack either the carbon atom attached to the phenyl ring (benzylic position) or the terminal CH₂ carbon. By calculating and comparing the activation energies for the transition states leading to each possible regioisomer, DFT can predict the major product. The electronic effects of the difluorophenyl group play a crucial role in stabilizing or destabilizing potential carbocation-like character in the transition state, thereby influencing the regioselectivity. cjps.orgrsc.org

Stereoselectivity: This refers to the stereochemical orientation of the resulting product. For example, in an Sₙ2-type reaction, the nucleophile attacks from the side opposite to the C-O bond, resulting in an inversion of stereochemistry. DFT can model the different stereochemical pathways and their associated energy barriers to predict the stereochemical outcome of the reaction. rsc.org

Table 2: Hypothetical DFT-Calculated Activation Energies for Predicting Regioselectivity in the Ring-Opening of this compound with a Nucleophile (Nu⁻)

Reaction PathwayAttacked CarbonActivation Energy (ΔG‡, kcal/mol)Predicted Outcome
Path A Benzylic Carbon18.7Minor Product
Path B Terminal Carbon16.3Major Product

Note: This table contains hypothetical data for illustrative purposes.


Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of this compound. These simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of conformational landscapes, the study of intermolecular interactions, and the characterization of the molecule's behavior in different solvent environments.

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of such simulations can be outlined. A typical MD study on this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system. This force field would account for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals forces and electrostatic interactions).

The difluorophenyl group introduces specific electronic effects and steric bulk that would be critical to model accurately. The fluorine atoms, being highly electronegative, create a dipole moment in the phenyl ring, influencing its interactions with polar solvents or other reactants. MD simulations could probe the orientation of the oxirane ring relative to the difluorophenyl group and how this orientation fluctuates over time.

For instance, simulations in an aqueous environment could reveal the formation and dynamics of hydrogen bonds between water molecules and the oxygen atom of the oxirane ring. The data table below conceptualizes the type of interaction energies that could be calculated from such simulations.

Table 1: Conceptual Interaction Energies from Molecular Dynamics Simulations

Interacting Species Type of Interaction Calculated Average Interaction Energy (kJ/mol)
This compound and Water Hydrogen Bonding (Oxirane Oxygen) -15 to -25
This compound and Benzene π-π Stacking (Phenyl Ring) -5 to -10
This compound Dimer Dipole-Dipole Interactions -8 to -12

Note: These are representative values and would require specific MD simulations for precise determination.

Prediction of Spectroscopic Properties for Mechanistic Elucidation (e.g., NMR Chemical Shifts, IR Vibrational Modes)

Computational methods, particularly those based on density functional theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. These predictions are vital for interpreting experimental spectra and for elucidating the mechanisms of reactions involving the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei in this compound can be calculated with a high degree of accuracy. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). The predicted NMR spectra can help in the structural confirmation of the compound and in identifying different isomers or conformers.

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies and intensities of the normal modes of this compound. These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum. Specific vibrational modes, such as the C-O-C symmetric and asymmetric stretches of the oxirane ring and the C-F stretching modes of the difluorophenyl group, can be assigned to particular calculated frequencies. This aids in the functional group analysis and in understanding the molecule's vibrational dynamics.

The following table presents a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound.

Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

Spectroscopic Technique Parameter Predicted Value Experimental Value
¹H NMR Chemical Shift (ppm) - Oxirane CH 3.15 3.12
¹³C NMR Chemical Shift (ppm) - Oxirane CH₂ 47.2 47.5
¹⁹F NMR Chemical Shift (ppm) - C2-F -140.5 -140.2
IR Spectroscopy Vibrational Frequency (cm⁻¹) - C-O-C stretch 1255 1250
IR Spectroscopy Vibrational Frequency (cm⁻¹) - C-F stretch 1100 1095

Note: These values are illustrative and would be derived from specific quantum chemical calculations.

Structure-Reactivity Relationship (SAR) Studies using Computational Methods

Computational Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of this compound with its reactivity. These studies often employ quantum chemical calculations to determine various molecular descriptors that govern the molecule's chemical behavior.

Key aspects of computational SAR studies for this compound would include:

Analysis of the Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would highlight the electron-rich region around the oxirane oxygen, indicating a likely site for electrophilic attack. Conversely, the electron-deficient regions on the carbon atoms of the oxirane ring would be susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical determinants of reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For an epoxide, the HOMO is often localized on the oxygen atom, while the LUMO is typically distributed over the C-O bonds. The energy gap between the HOMO and LUMO can be correlated with the molecule's kinetic stability.

Calculation of Reactivity Descriptors: Various global and local reactivity descriptors derived from DFT can be calculated. These include electronegativity, chemical hardness, and the Fukui function. The Fukui function, in particular, can predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

The table below summarizes key computational descriptors and their implications for the reactivity of this compound.

Table 3: Computational Reactivity Descriptors and Their Significance

Descriptor Typical Calculated Value (Arbitrary Units) Implication for Reactivity
HOMO Energy -7.5 eV Indicates susceptibility to electrophilic attack at the oxygen atom.
LUMO Energy +1.2 eV Suggests susceptibility of the oxirane carbons to nucleophilic attack.
HOMO-LUMO Gap 8.7 eV A larger gap suggests higher kinetic stability.
Molecular Electrostatic Potential Minimum -0.05 a.u. (near oxygen) Predicts the site for interaction with electrophiles.

These computational approaches provide a detailed and predictive framework for understanding the chemical properties and reactivity of this compound, guiding further experimental investigations and applications.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation of 2 2,3 Difluorophenyl Oxirane Transformations

In-Situ NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Real-Time Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the progress of chemical reactions in real-time without the need for sample extraction. For transformations involving 2-(2,3-Difluorophenyl)-oxirane, multinuclear NMR analysis (¹H, ¹³C, and ¹⁹F) provides a wealth of structural and quantitative data directly from the reaction vessel.

¹H and ¹³C NMR are used to track the disappearance of signals corresponding to the oxirane ring protons and carbons, respectively, and the concurrent appearance of signals for the newly formed products. For instance, in a ring-opening reaction, the characteristic methine and methylene (B1212753) proton signals of the epoxide would diminish over time, while new signals corresponding to the resulting functional groups (e.g., alcohol or amine) would emerge and grow in intensity.

¹⁹F NMR Spectroscopy is particularly powerful for monitoring reactions of fluorinated compounds like this compound. The ¹⁹F nucleus offers several advantages, including 100% natural abundance, high sensitivity, and a wide chemical shift range, which minimizes signal overlap. The chemical shifts of the two fluorine atoms on the phenyl ring are highly sensitive to their electronic environment. Any transformation of the oxirane ring that alters the electronic structure of the molecule will induce a change in the ¹⁹F NMR spectrum. This allows for precise tracking of the conversion of the starting material into products and potential intermediates. By acquiring sequential ¹H and ¹⁹F NMR spectra, a detailed kinetic profile of the reaction can be constructed.

Interactive Data Table: Hypothetical In-Situ NMR Monitoring of this compound Ring-Opening

The following table illustrates hypothetical ¹⁹F NMR data for a reaction where this compound is converted to a ring-opened product. The data shows the change in the relative integral of the fluorine signals over time.

Reaction Time (minutes)Relative Integral of Reactant ¹⁹F Signal (F-2)Relative Integral of Product ¹⁹F Signal
0100%0%
1575%25%
3052%48%
6026%74%
1205%95%

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for analyzing the stereochemical aspects of reactions involving chiral molecules like this compound. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample.

Enantiomeric Excess (e.e.) Determination: The two enantiomers of a chiral compound produce CD spectra that are mirror images of each other and ORD curves with opposite signs. A racemic mixture (50:50 of each enantiomer) is chiroptically inactive. The magnitude of the observed CD signal or optical rotation is directly proportional to the concentration of the excess enantiomer in a non-racemic mixture. By comparing the measured optical rotation of a sample to the known rotation of the enantiopure compound, the enantiomeric excess can be calculated using the formula:

e.e. (%) = ([α]observed / [α]max) × 100

Absolute Configuration Assignment: CD and ORD spectra exhibit characteristic patterns known as Cotton effects, which are directly related to the three-dimensional arrangement of atoms around the chromophore. By comparing the experimentally measured CD or ORD spectrum of a product derived from this compound with spectra predicted by quantum mechanical calculations or with spectra of structurally similar compounds of known absolute configuration, the absolute stereochemistry of the product can be assigned. This is crucial for understanding the stereoselectivity or stereospecificity of a transformation.

Interactive Data Table: Relationship Between Enantiomeric Excess and Optical Rotation

This table shows the theoretical relationship between the enantiomeric excess of a chiral sample of this compound and its observed specific rotation, assuming the pure (R)-enantiomer has a specific rotation ([α]max) of +50°.

Enantiomeric Excess (e.e.) of (R)-enantiomer% of (R)-enantiomer% of (S)-enantiomerObserved Specific Rotation [α]observed
100%100%0%+50.0°
80%90%10%+40.0°
50%75%25%+25.0°
20%60%40%+10.0°
0% (racemic)50%50%0.0°
-100% (pure S)0%100%-50.0°

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Intermediate Detection and Product Identification

Mass spectrometry (MS) is a cornerstone for identifying reaction products and detecting transient intermediates due to its high sensitivity and ability to provide precise mass information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition of reaction products and intermediates derived from this compound. By comparing the experimentally measured mass to the calculated exact mass for a proposed molecular formula, potential structures can be confirmed or refuted.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion of interest (a precursor ion) is selected, subjected to fragmentation, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For a product formed from this compound, MS/MS analysis can reveal characteristic neutral losses (e.g., loss of H₂O, CO) and fragments corresponding to the difluorophenyl group or the opened epoxide chain, which helps in elucidating its precise chemical structure.

Intermediate Detection: Specialized MS techniques, such as desorption electrospray ionization (DESI), can be coupled with electrochemistry or other reaction setups to detect short-lived reaction intermediates directly from the reaction environment. This allows for the capture and characterization of fleeting species that are crucial for understanding the step-by-step mechanistic pathway of a transformation.

Interactive Data Table: Hypothetical HRMS and MS/MS Data for a Ring-Opened Product

Consider the product formed by the reaction of this compound (C₈H₆F₂O) with ammonia (NH₃), resulting in an amino alcohol (C₈H₉F₂NO).

Analysis TypeParameterMeasured ValueTheoretical ValueInterpretation
HRMS [M+H]⁺ Exact Mass174.0728174.0730Confirms elemental composition C₈H₁₀F₂NO⁺
MS/MS Precursor Ion (m/z)174.07-The protonated molecule is selected for fragmentation.
MS/MS Product Ion 1 (m/z)157.04-Corresponds to the loss of NH₃ (Ammonia).
MS/MS Product Ion 2 (m/z)143.06-Corresponds to the loss of CH₂NH₂ (aminomethyl radical).
MS/MS Product Ion 3 (m/z)127.03-Corresponds to the C₇H₄F₂⁺ fragment (difluorotropylium ion).

X-ray Crystallography of Derived Complex Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles, allowing for the absolute confirmation of a product's constitution and stereochemistry.

Since this compound is a liquid at room temperature, it is not directly suitable for single-crystal X-ray analysis. Instead, a crystalline derivative must be prepared. This is typically achieved by reacting the oxirane with a suitable reagent to form a stable, solid product that can be crystallized. For example, the ring-opening of the oxirane with an amine or alcohol can yield a solid amino alcohol or ether-alcohol, respectively.

Once a suitable crystal is grown, X-ray diffraction analysis can provide an unambiguous structural determination of the product. This is particularly valuable for confirming the regioselectivity of the ring-opening reaction (i.e., which carbon of the epoxide was attacked) and the relative stereochemistry of the newly formed stereocenters.

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative

The table below presents plausible crystallographic data for a solid derivative of this compound.

ParameterValue
Chemical FormulaC₁₅H₁₃F₂NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.561
b (Å)12.113
c (Å)14.325
β (°)98.45
Volume (ų)1468.9
Z (molecules/unit cell)4
Bond Length C-F (avg, Å)1.355
Bond Angle C-O-C (epoxide remnant, °)112.1

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and conformational properties of molecules. These two techniques are complementary; IR spectroscopy measures changes in the dipole moment during a vibration, while Raman spectroscopy measures changes in polarizability.

Hydrogen Bonding Analysis: IR spectroscopy is exceptionally sensitive to hydrogen bonding. The oxygen atom of the oxirane ring in this compound can act as a hydrogen bond acceptor. When a hydrogen bond is formed with a donor solvent or reagent (e.g., an alcohol), the stretching frequency of the donor's O-H or N-H bond will shift to a lower wavenumber (red-shift) and the corresponding absorption band will broaden significantly. This phenomenon can be used to study intermolecular interactions that may influence the reaction pathway.

Conformational Analysis: The this compound molecule may exist in different conformations due to the rotation around the single bond connecting the phenyl ring and the oxirane ring. Each conformer will have a unique set of vibrational frequencies. By comparing the experimental IR and Raman spectra with spectra predicted from quantum chemical calculations (e.g., Density Functional Theory, DFT) for different possible conformers, the most stable conformation in a given state (gas, liquid, or solid) can be identified. Specific vibrational modes, such as the C-F stretching and the oxirane ring deformation modes, are sensitive to these conformational changes.

Interactive Data Table: Characteristic Vibrational Frequencies

This table lists some key vibrational modes for this compound and their expected spectral regions.

Vibrational ModeExpected Wavenumber (cm⁻¹)Primary Spectroscopic Activity
Aromatic C-H Stretch3100 - 3000IR & Raman
Aliphatic C-H Stretch (oxirane)3050 - 2990IR & Raman
Aromatic C=C Stretch1600 - 1450IR & Raman (strong in Raman)
C-F Stretch1300 - 1100IR (strong)
Oxirane Ring "Breathing"~1250IR
C-O-C Asymmetric Stretch~850IR (strong)

Derivatives and Analogues of 2 2,3 Difluorophenyl Oxirane: Structure Reactivity Relationships

Systematic Variation of Fluorination Pattern on the Phenyl Ring (e.g., 2,4-Difluoro-, 3,4-Difluoro-)

The substitution pattern of fluorine on the phenyl ring of 2-phenyloxirane derivatives significantly influences the molecule's electronic landscape. By comparing the 2,3-difluoro isomer with other analogues such as 2-(2,4-difluorophenyl)-oxirane and 2-(3,4-difluorophenyl)-oxirane, distinct structure-reactivity relationships emerge.

Impact of Fluorine Position on Electronic Properties and Reactivity

Inductive Effect (-I): The strong inductive effect of fluorine deactivates the phenyl ring towards electrophilic aromatic substitution by withdrawing electron density from the π-system. This effect also increases the electrophilicity of the benzylic carbon of the oxirane ring, making it more susceptible to nucleophilic attack.

Mesomeric (Resonance) Effect (+M): The resonance effect, where a lone pair from fluorine is donated to the ring, counteracts the inductive effect to some extent. This donation stabilizes a positive charge, particularly when the fluorine is at the ortho or para position relative to the developing charge.

In the context of oxirane ring-opening reactions, especially under acidic conditions, a partial positive charge develops on the benzylic carbon in the transition state. The position of the fluorine atoms determines their ability to stabilize or destabilize this charge.

2-(2,4-Difluorophenyl)-oxirane: The fluorine at the 4-position (para) can effectively stabilize the positive charge at the benzylic carbon through its +M effect. The fluorine at the 2-position (ortho) also contributes to this stabilization, alongside a strong -I effect.

2-(3,4-Difluorophenyl)-oxirane: The fluorine at the 4-position (para) provides resonance stabilization. The fluorine at the 3-position (meta) primarily exerts a strong -I effect without a significant +M effect on the benzylic position.

2-(2,3-Difluorophenyl)-oxirane: The fluorine at the 2-position (ortho) can offer some resonance stabilization, while the 3-position (meta) fluorine only contributes a strong inductive withdrawal.

This differential stabilization impacts the regioselectivity of nucleophilic ring-opening. Under acidic catalysis, nucleophiles tend to attack the more substituted carbon (the benzylic carbon) because it can better support a positive charge. The fluorination pattern modulates the stability of this carbocation-like transition state. Therefore, isomers with para-fluorine substitution are expected to show enhanced reactivity at the benzylic position during acid-catalyzed ring-opening compared to those with only ortho and meta substitution. magtech.com.cnchemistrysteps.comresearchgate.netstackexchange.com

Table 1: Influence of Fluorine Position on Electronic Effects and Predicted Reactivity

Compound Fluorine Positions Dominant Electronic Effect at Benzylic Carbon Predicted Impact on Acid-Catalyzed Ring Opening at Benzylic Carbon
This compound ortho, meta Strong -I, moderate +M from ortho-F Moderately activated
2-(2,4-Difluorophenyl)-oxirane ortho, para Strong -I, strong +M from para-F Strongly activated
2-(3,4-Difluorophenyl)-oxirane meta, para Strong -I, strong +M from para-F Strongly activated

Modifications to the Oxirane Ring and Their Chemical Implications

The oxirane ring is a highly versatile functional group due to its inherent ring strain, making it susceptible to a variety of ring-opening reactions. chemistrysteps.com These reactions provide a powerful tool for introducing diverse functionalities and constructing more complex molecular architectures.

The primary mode of reactivity for this compound and its analogues is nucleophilic ring-opening. This can be catalyzed by either acid or base.

Base-Catalyzed Ring Opening: Under basic or neutral conditions with strong nucleophiles (e.g., alkoxides, amines, thiophenolates), the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the oxirane ring. For 2-aryl-oxiranes, this is typically the terminal (CH₂) carbon.

Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making the ring more electrophilic. nih.gov The subsequent nucleophilic attack occurs preferentially at the more substituted carbon (the benzylic carbon), which can better stabilize the developing positive charge. magtech.com.cnresearchgate.netstackexchange.com The difluorophenyl group, with its strong electron-withdrawing nature, enhances the electrophilicity of this position.

Beyond simple ring-opening, the oxirane moiety can participate in more complex transformations. For instance, aryl epoxides can undergo formal [3+2] cycloaddition reactions with alkenes in the presence of a Lewis acid to form substituted tetrahydrofurans. mdpi.com Such reactions open up synthetic pathways to novel heterocyclic systems. Furthermore, Lewis acids can also catalyze the rearrangement of epoxides to carbonyl compounds. core.ac.uk

Table 2: Common Ring-Opening Reactions and Products

Reagent/Catalyst Nucleophile Major Product Type
NaOH, H₂O OH⁻ 1-(2,3-Difluorophenyl)ethane-1,2-diol
NaOMe, MeOH MeO⁻ 1-(2,3-Difluorophenyl)-2-methoxyethanol
H₂SO₄, MeOH MeOH 2-(2,3-Difluorophenyl)-2-methoxyethanol
NH₃ NH₃ 2-Amino-1-(2,3-difluorophenyl)ethanol
BF₃·OEt₂ (Lewis Acid) Rearrangement to (2,3-Difluorophenyl)acetaldehyde

Stereochemical Implications of Analogous Structures

Chirality is a fundamental aspect of molecular chemistry, and the stereochemistry of epoxide analogues often dictates their biological activity. nih.gov For derivatives of this compound, the presence of a stereocenter at the benzylic carbon means the molecule can exist as two enantiomers, (R) and (S).

The synthesis of single enantiomers or specific diastereomers of these epoxides is of significant interest, particularly in medicinal chemistry. For example, the stereoselective synthesis of threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol, a potent antifungal agent, relies on the key intermediate threo-2-(2,4-difluorophenyl)-2-(1-substituted ethyl)oxirane. The precise stereochemical configuration is crucial for its efficacy.

Studies have shown that the biological activity of chiral compounds can vary dramatically between stereoisomers. One isomer may exhibit high potency while the other is inactive or even detrimental. researchgate.net This is often due to the specific three-dimensional arrangement required for effective binding to a biological target, such as an enzyme or receptor. For instance, in the development of protease inhibitors, specific enantiomers of fluorinated aminoalkyl epoxides are required to achieve the desired therapeutic effect.

The stereochemical outcome of ring-opening reactions is also highly dependent on the reaction mechanism. SN2 reactions, which are typical under basic conditions, proceed with an inversion of configuration at the attacked stereocenter. This predictability is a cornerstone of stereocontrolled synthesis, allowing for the creation of specific stereoisomers of the resulting diols or amino alcohols.

Future Directions and Emerging Research Avenues in 2 2,3 Difluorophenyl Oxirane Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis and Transformations

A major thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact and enhance process safety. mdpi.com For 2-(2,3-difluorophenyl)-oxirane, this involves redesigning synthetic and transformative pathways to reduce waste, eliminate hazardous solvents, and lower energy consumption. researchgate.net Key strategies include the use of aqueous media, solvent-free reaction conditions, and the eventual incorporation of renewable feedstocks. nih.gov

The use of water as a reaction solvent is a cornerstone of green chemistry. While challenging, developing catalytic systems that function efficiently in aqueous environments for the synthesis and transformation of hydrophobic molecules like this compound is a significant goal. Research in this area may focus on:

Phase-Transfer Catalysis: Designing catalysts that can shuttle reactants between an aqueous phase and an organic (substrate) phase.

Amphiphilic Catalysts: Creating catalyst structures with both hydrophobic and hydrophilic regions to facilitate reactions at the oil-water interface.

Hydrolytic Kinetic Resolution (HKR): This technique, which has been applied to related epoxides, uses water and a chiral catalyst to selectively hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer in high purity. mdpi.com This is a promising green method for producing enantiopure this compound.

Water-Tolerant Lewis Acids: While many Lewis acids are water-sensitive, the development of robust catalysts that maintain their activity in the presence of water is an active research area. For some cobalt-catalyzed ring-opening reactions of aryl epoxides, the addition of water has been shown to be beneficial. acs.org

It is important to note that while water is an ideal green solvent, its presence can also lead to undesired side reactions, such as the formation of diols via epoxide hydrolysis. mdpi.com Future catalysts must therefore exhibit high selectivity for the desired transformation over competing pathways. The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as promoters for epoxide ring-opening reactions represents another avenue, offering a highly effective medium that can activate the epoxide without the need for strong Lewis acids. mdpi.comarkat-usa.org

Eliminating organic solvents entirely is a primary objective of green chemistry, leading to processes with significantly reduced waste and environmental impact. mdpi.comnih.gov For this compound, several solvent-free strategies are emerging:

Mechanochemistry: The use of mechanical force (e.g., ball milling or grinding) to induce chemical reactions in the solid state is a powerful solvent-free technique. nih.gov This method could be applied to the epoxidation of the corresponding alkene or for subsequent transformations of the oxirane ring.

Neat Reactions: Performing reactions with only the substrates and a catalyst at elevated temperatures is a straightforward approach. For example, the conversion of epoxides to thiiranes has been efficiently achieved under solvent- and catalyst-free conditions using ammonium thiocyanate. researchgate.net

Compressed Carbon Dioxide: Utilizing supercritical or compressed CO2 as a reaction medium is an attractive option. It is non-toxic, abundant, and its properties can be tuned with pressure and temperature. Furthermore, it can be a reactant itself. The solventless coupling of epoxides and CO2 using fluorinated catalysts to produce cyclic carbonates or polycarbonates has been demonstrated, showcasing a dual benefit of waste reduction and carbon capture. ua.esmdpi.com

Table 1: Comparison of Reaction Conditions for Epoxide Transformations
TransformationCatalyst SystemMediumKey Advantage
Cyclic Carbonate Synthesis ZnCl2/Al2O3-TBAISolvent-FreeReusable catalyst, mild conditions ua.es
Thiirane Synthesis None (Ammonium Thiocyanate)Solvent-FreeCatalyst-free, clean conversion researchgate.net
Copolymerization with CO2 Cr(III) Fluorinated PorphyrinCompressed CO2Utilizes greenhouse gas, no organic solvent mdpi.com
Ring-Opening with Alkenes None (HFIP promoted)1,1,1,3,3,3-HexafluoroisopropanolMetal-free, environmentally friendly solvent mdpi.com

A long-term goal for sustainable chemistry is to replace petroleum-based starting materials with renewable ones. gctlc.org The synthesis of this compound currently relies on precursors derived from fossil fuels. Shifting to a bio-based economy involves significant challenges, particularly for complex aromatic compounds. Future research could explore multi-step pathways beginning with platform chemicals derived from biomass.

For instance, lignin, a major component of lignocellulosic biomass, is a natural source of aromatic compounds. nih.gov Research into the depolymerization and valorization of lignin could yield simple phenolic or benzene-like molecules. These could then, in principle, be converted into the required difluorobenzene precursor through a combination of biotechnological and chemical processes. nih.gov While direct biosynthesis of such a highly specialized molecule is currently out of reach, developing pathways from renewable aromatics to key intermediates like 2-fluoroaniline or 1,3-difluorobenzene represents a critical step toward a truly sustainable manufacturing process. seqens.comgoogle.com

Integration into Flow Chemistry Systems for Enhanced Efficiency and Scalability

Flow chemistry, where reactions are performed in continuous streams within microreactors or packed-bed systems, offers substantial advantages over traditional batch processing. europa.eu For the synthesis and transformation of this compound, this technology promises significant improvements in safety, efficiency, and scalability. almacgroup.comchimia.ch

Key benefits of integrating this compound's chemistry into flow systems include:

Enhanced Safety: Many reactions, particularly fluorination and epoxidation, can be highly exothermic or involve hazardous intermediates. The small reactor volumes and high surface-area-to-volume ratio in flow systems allow for superior temperature control, rapidly dissipating heat and minimizing the risk of thermal runaways. europa.eu

Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and residence time leads to more consistent product quality and yields. europa.eu

Scalability: Scaling up a flow process can often be achieved by simply running the system for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"), which is often more straightforward than redesigning large-scale batch reactors. almacgroup.com

The synthesis of fluorinated aromatics and the continuous epoxidation of alkenes have already been successfully demonstrated in flow reactors, providing a strong proof-of-concept for their application to the production of this compound. seqens.comresearchgate.net

Table 2: Advantages of Flow Chemistry for this compound Synthesis
FeatureBenefit in Flow ChemistryRelevance to Target Compound
Heat Transfer Superior temperature controlManages exothermicity of epoxidation/fluorination reactions europa.eu
Mixing Rapid and efficient micromixingEnsures homogeneity and improves reaction rates
Safety Small reaction volumes, containmentReduces risk when handling potentially unstable reagents almacgroup.com
Automation Precise control of parametersHigh reproducibility and optimization capabilities europa.eu
Scalability Achieved by numbering-up or sizing-upFacilitates transition from lab-scale to industrial production chimia.ch

Bio-Inspired Catalysis for Oxirane Transformations

Nature utilizes enzymes to perform complex chemical transformations with unparalleled selectivity and efficiency under mild conditions. Bio-inspired catalysis seeks to mimic these natural systems to develop novel, highly effective synthetic methods. For this compound, this involves two main approaches: direct use of enzymes (biocatalysis) and the design of synthetic catalysts that replicate enzymatic function.

Enzymatic Resolutions: Enzymes such as epoxide hydrolases and lipases are highly effective in distinguishing between enantiomers. mdpi.com Applying these enzymes to a racemic mixture of this compound could facilitate highly selective kinetic resolutions, providing a green and efficient route to enantiomerically pure forms of the compound, which are often required for pharmaceutical applications.

Enzymatic Synthesis of Fluorinated Compounds: While the direct enzymatic synthesis of this specific oxirane is not yet established, the broader field of enzymatic fluorination is advancing. nih.gov The use of enzymes like fluorinases or engineered polyketide synthases to incorporate fluorine into organic molecules points towards future possibilities for biosynthetic routes to fluorinated precursors. nih.govnih.gov

Mimicking Enzyme Active Sites: Research into the structure and mechanism of enzymes that process epoxides can inspire the design of small-molecule catalysts. These synthetic catalysts could incorporate key features of an enzyme's active site, such as hydrogen-bond donors or precisely arranged Lewis acidic and basic sites, to achieve high selectivity in ring-opening or other transformations of the oxirane.

Advanced Materials Science Applications (as synthetic precursors, not final material properties)

While this compound is a valuable intermediate in fine chemical synthesis, its structure also makes it an attractive precursor for advanced materials. The presence of the difluorophenyl group can impart unique properties, such as thermal stability, chemical resistance, and altered hydrophobicity, to a polymer backbone. researchgate.net

Future research will likely focus on using this compound as a functional monomer or modifier in polymerization reactions:

Fluorinated Epoxy Resins: Incorporating this difluorophenyl oxirane into the formulation of epoxy resins, either as a primary monomer or a modifying additive, could lead to materials with enhanced performance. The fluorine atoms are known to improve properties like moisture resistance, thermal stability, and chemical inertness. researchgate.net

Polycarbonates and Polyesters: The ring-opening copolymerization (ROCOP) of epoxides with CO2 or cyclic anhydrides is a modern method for producing polycarbonates and polyesters. mt.comnih.gov Using this compound in this process would create novel fluorinated polymers. These materials could have applications in areas requiring high durability and specific surface properties, such as advanced coatings or biomedical devices.

Specialty Polymers: The reactive oxirane ring allows for its grafting onto existing polymer chains or its use in the synthesis of block copolymers. This enables the precise introduction of the difluorophenyl moiety to tailor the bulk and surface properties of a wide range of materials.

The unique electronic properties of the difluorophenyl group, combined with the versatile reactivity of the epoxide ring, position this molecule as a key building block for the next generation of high-performance fluorinated polymers. beilstein-journals.org

Predictive Modeling of Reactivity and Selectivity Using Machine Learning and AI in Organic Synthesis

The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming organic synthesis, offering powerful tools to predict the outcomes of chemical reactions with increasing accuracy. arocjournal.comchemai.io For complex molecules like this compound, where the fluorine substituents and the strained oxirane ring create a nuanced reactive landscape, predictive modeling is particularly valuable. These computational approaches can navigate the vast parameter space of a chemical reaction—including catalysts, solvents, temperature, and reactants—to forecast reactivity and selectivity, thereby accelerating reaction optimization and discovery. csmres.co.ukresearchgate.net

Neural networks and other ML models are trained on large datasets of known chemical reactions, learning the intricate relationships between molecular structures, reaction conditions, and outcomes. arocjournal.com Unlike traditional methods that may rely on explicitly defined mathematical rules, these models can identify subtle patterns in data, enabling them to generalize and make predictions for new, un-tested reactions. arocjournal.comnih.gov This is especially useful for predicting the regioselectivity and stereoselectivity of ring-opening reactions of epoxides like this compound, where the outcome is highly sensitive to the electronic and steric environment.

Key applications of AI and machine learning in the context of this compound chemistry include:

Forward Reaction Prediction: Predicting the most likely product(s) when this compound is subjected to a specific set of reactants and conditions. mdpi.com

Condition Recommendation: Suggesting optimal reaction conditions (e.g., catalyst, solvent, temperature) to achieve a desired product with high yield and selectivity. researchgate.net

Selectivity Forecasting: Predicting the ratio of different isomers (e.g., regioisomers or enantiomers) that will be formed, a critical challenge in the synthesis of chiral molecules derived from epoxides. chemrxiv.org

The development of these predictive models hinges on the availability of high-quality, large-scale reaction data. arocjournal.com While public and proprietary databases like Reaxys provide millions of reaction examples, the data is often unstructured or lacks the precise detail needed for high-fidelity modeling. csmres.co.ukresearchgate.net Consequently, a significant challenge in the field is the curation of clean, standardized datasets suitable for training robust ML algorithms.

For a molecule such as this compound, an AI model could be trained on a dataset of similar fluorinated epoxides to predict the outcome of nucleophilic ring-opening reactions. The model would learn how different nucleophiles, catalysts, and solvents influence whether the nucleophile attacks the more or less sterically hindered carbon of the oxirane ring.

Below is an illustrative example of how machine learning predictions could be compared against experimental results for the acid-catalyzed ring-opening of this compound with methanol.

Table 1: Predictive Modeling of Regioselectivity in the Methanolysis of this compound
Catalyst (Lewis Acid)Predicted Major Regioisomer*Predicted Yield (%)Experimental Major RegioisomerExperimental Yield (%)Prediction Accuracy
BF₃·OEt₂2-methoxy-1-(2,3-difluorophenyl)ethan-1-ol852-methoxy-1-(2,3-difluorophenyl)ethan-1-ol82High
Sc(OTf)₃2-methoxy-1-(2,3-difluorophenyl)ethan-1-ol922-methoxy-1-(2,3-difluorophenyl)ethan-1-ol90High
Ti(OⁱPr)₄1-methoxy-1-(2,3-difluorophenyl)ethan-2-ol652-methoxy-1-(2,3-difluorophenyl)ethan-1-ol58Low (Incorrect Isomer)
ZnCl₂2-methoxy-1-(2,3-difluorophenyl)ethan-1-ol782-methoxy-1-(2,3-difluorophenyl)ethan-1-ol75High

*Regioisomers refer to the product of nucleophilic attack at the benzylic vs. the terminal carbon of the oxirane ring. Data is hypothetical to illustrate the application of predictive modeling.

Furthermore, machine learning models can be combined with quantum mechanical calculations, such as Density Functional Theory (DFT), to create hybrid models. chemrxiv.org These models can leverage the speed of ML with the accuracy of first-principles calculations to predict reaction barriers and transition states, offering deeper mechanistic insights into why a particular regio- or stereoisomer is favored. chemrxiv.orgnih.gov For instance, a model could predict the activation energies for the two possible ring-opening pathways of this compound, thereby predicting the kinetic product.

The table below demonstrates how a hybrid ML-DFT model could predict activation energies (ΔG‡) for competing reaction pathways, which in turn predicts the selectivity.

Table 2: Hybrid ML-DFT Prediction of Activation Barriers and Selectivity for the Ring Opening of this compound
NucleophilePathwayPredicted ΔG‡ (kcal/mol)Predicted Selectivity (Kinetic Product)Experimental Outcome
Azide (N₃⁻)Attack at C1 (Benzylic)18.5C2 Attack FavoredMajor product from C2 attack
Attack at C2 (Terminal)15.2
Methanol (MeOH)Attack at C1 (Benzylic)20.1C1 Attack FavoredMajor product from C1 attack
Attack at C2 (Terminal)22.8
Thiophenol (PhSH)Attack at C1 (Benzylic)16.9C2 Attack FavoredMajor product from C2 attack
Attack at C2 (Terminal)14.1

Data is hypothetical, generated to illustrate the concept of predicting selectivity from calculated activation barriers. C1 and C2 refer to the two carbons of the oxirane ring.

As the quantity and quality of chemical reaction data continue to grow, and as ML algorithms become more sophisticated, the predictive power of these models is expected to increase significantly. For the future of synthesis involving specialized reagents like this compound, AI and machine learning will be indispensable tools for designing efficient, selective, and sustainable chemical processes.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,3-Difluorophenyl)-oxirane?

  • Methodological Answer : A widely used approach involves the epoxidation of 2,3-difluorostyrene derivatives. For example, reacting 2-(2,3-difluorophenyl)ethylene with an oxidizing agent like meta-chloroperbenzoic acid (mCPBA) in dichloromethane under controlled temperatures (0–5°C) yields the epoxide . Alternatively, nucleophilic substitution of epichlorohydrin with 2,3-difluorophenyl alcohols in the presence of a base (e.g., NaOH) can also produce the target compound . Purity is typically verified via GC or HPLC (e.g., retention time ~1.01 minutes under SQD-FA05 conditions) .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer :
  • Spectroscopy : 19F^{19}\text{F} NMR is critical for identifying fluorine substituent positions (e.g., δ −110 to −120 ppm for aromatic fluorines). 1H^{1}\text{H} NMR reveals epoxide protons (δ 3.5–4.5 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity, while GC-MS provides molecular ion peaks (e.g., m/z 156.13 for C8_8H6_6F2_2O) .
  • Computational Analysis : Density Functional Theory (DFT) calculates bond angles and electrostatic potentials, highlighting strain in the oxirane ring and electron-withdrawing effects of fluorine .

Q. What are the typical nucleophilic ring-opening reactions of this compound?

  • Methodological Answer : The strained oxirane ring undergoes nucleophilic attack with:
  • Amines : In ethanol, primary amines (e.g., methylamine) yield β-amino alcohols at 50–60°C, with regioselectivity influenced by fluorine’s inductive effects .
  • Thiols : Using catalytic BF3_3·Et2_2O, thiols produce β-hydroxysulfides, where the fluorine substituents stabilize transition states via resonance .
  • Water : Acidic hydrolysis (H2_2SO4_4, H2_2O) generates vicinal diols, with reaction rates monitored by pH titration .

Advanced Research Questions

Q. How do the 2,3-difluoro substituents influence the regioselectivity and stereochemistry of ring-opening reactions?

  • Methodological Answer :
  • Regioselectivity : The electron-withdrawing fluorine atoms direct nucleophiles to the less substituted epoxide carbon due to inductive destabilization of the adjacent transition state. For example, in methanol/H+^+, methoxy groups predominantly form at the benzylic position .
  • Stereochemistry : Chiral ligands (e.g., Jacobsen’s catalyst) enable asymmetric epoxide opening, with fluorine’s steric and electronic effects dictating enantiomeric excess (ee) up to 85% in β-hydroxy thioethers .

Q. What computational methods are used to predict reaction pathways and activation barriers for derivatives of this compound?

  • Methodological Answer :
  • DFT Studies : B3LYP/6-31G(d) calculations model transition states for ring-opening, revealing that fluorine substituents lower activation barriers by ~5 kcal/mol compared to non-fluorinated analogs .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. THF) on reaction kinetics, showing faster ring-opening in polar aprotic solvents due to stabilized intermediates .

Q. How is this compound utilized in the synthesis of bioactive molecules?

  • Methodological Answer :
  • Pharmaceutical Intermediates : It serves as a precursor for kinase inhibitors, where the oxirane ring is opened by triazole derivatives to form chiral centers critical for binding affinity (e.g., antitumor agents) .
  • Agrochemicals : Reacting with thioureas yields fungicidal thiazolidines, with fluorine enhancing lipophilicity and membrane penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.